molecular formula C21H32BrNO5 B12544264 Diethyl 4-[(10-bromodecyl)oxy]pyridine-2,6-dicarboxylate CAS No. 668461-84-5

Diethyl 4-[(10-bromodecyl)oxy]pyridine-2,6-dicarboxylate

Cat. No.: B12544264
CAS No.: 668461-84-5
M. Wt: 458.4 g/mol
InChI Key: GLCOEAIOZRLCSG-UHFFFAOYSA-N
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Description

Diethyl 4-[(10-bromodecyl)oxy]pyridine-2,6-dicarboxylate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridine ring substituted with a bromodecyloxy group and two ester groups, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 4-[(10-bromodecyl)oxy]pyridine-2,6-dicarboxylate typically involves the reaction of pyridine-2,6-dicarboxylic acid with 10-bromodecanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol . The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to ensure consistent product quality. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-[(10-bromodecyl)oxy]pyridine-2,6-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of thioacetate or amine derivatives.

    Oxidation: Conversion to pyridine-2,6-dicarboxylic acid.

    Reduction: Formation of diethyl 4-[(10-hydroxydecyl)oxy]pyridine-2,6-dicarboxylate.

Scientific Research Applications

Diethyl 4-[(10-bromodecyl)oxy]pyridine-2,6-dicarboxylate has been extensively studied for its applications in various scientific fields:

Mechanism of Action

The mechanism of action of Diethyl 4-[(10-bromodecyl)oxy]pyridine-2,6-dicarboxylate involves its interaction with molecular targets such as enzymes and cellular membranes. The bromodecyloxy group allows the compound to penetrate lipid bilayers, while the pyridine ring can interact with active sites of enzymes, inhibiting their activity . This dual action makes it effective in various applications, from antimicrobial to anti-corrosion.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 4-[(10-bromodecyl)oxy]pyridine-2,6-dicarboxylate is unique due to its bromodecyloxy group, which imparts distinct chemical reactivity and biological activity. This makes it more versatile compared to its analogs, which may lack the same level of reactivity or specificity in their applications.

Properties

CAS No.

668461-84-5

Molecular Formula

C21H32BrNO5

Molecular Weight

458.4 g/mol

IUPAC Name

diethyl 4-(10-bromodecoxy)pyridine-2,6-dicarboxylate

InChI

InChI=1S/C21H32BrNO5/c1-3-26-20(24)18-15-17(16-19(23-18)21(25)27-4-2)28-14-12-10-8-6-5-7-9-11-13-22/h15-16H,3-14H2,1-2H3

InChI Key

GLCOEAIOZRLCSG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC(=N1)C(=O)OCC)OCCCCCCCCCCBr

Origin of Product

United States

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